molecular formula C15H18N2O5S B2719723 (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869070-52-0

(2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No.: B2719723
CAS No.: 869070-52-0
M. Wt: 338.38
InChI Key: POAKQMTUEACSEM-UHFFFAOYSA-N
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Description

This compound features a sulfonate group attached to a pyrimidine ring, which is further substituted with trimethylphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substitution with Trimethylphenyl Group: The trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using trimethylbenzene and an appropriate catalyst such as aluminum chloride.

    Methylation: The final step involves methylation of the pyrimidine ring, which can be carried out using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonate group to a sulfinate or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols replace the sulfonate moiety.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonate group, yielding the corresponding sulfonic acid or its salt.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Amino or thiol-substituted pyrimidines.

    Hydrolysis: Sulfonic acids or their salts.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonate groups. Its structural analogs may serve as inhibitors or activators of specific enzymes.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. Its derivatives may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its sulfonate group imparts water solubility and reactivity, which are valuable in various applications.

Mechanism of Action

The mechanism of action of (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, influencing their activity. The trimethylphenyl and dimethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate.

    (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Contains a phosphate group instead of a sulfonate.

    (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfate: Features a sulfate group in place of the sulfonate.

Uniqueness

The uniqueness of (2,3,5-Trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate lies in its sulfonate group, which imparts distinct chemical properties such as increased water solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of water-soluble drugs or specialty chemicals.

Properties

IUPAC Name

(2,3,5-trimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-9-6-10(2)11(3)12(7-9)22-23(20,21)13-8-16(4)15(19)17(5)14(13)18/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKQMTUEACSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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